H-Leu-Phe-NH2 HCl
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Overview
Description
Scientific Research Applications
Formation and Transformation in Acidic Media
Research by Schön and Kisfaludy (2009) explored the acidolytic deprotection of peptides, identifying the formation of H-Leu-Asc-Phe-NH2 . HCl and its transformation into cyclo[Leu-Asp(Phe-NH2)] in neutral media. This study highlights the chemical behavior of peptides in acidic conditions and their potential transformations, which could have implications for peptide synthesis and modification techniques (Schön & Kisfaludy, 2009).
Water Evaporation and Structural Changes
Olsztynska et al. (2006) investigated the water evaporation from L-phenylalanine solutions, observing significant structural changes in the molecules due to dimer formation. This research provides insights into the behavior of amino acid molecules in aqueous solutions and their interactions, which could be relevant for understanding peptide solubility and stability (Olsztynska et al., 2006).
Hydrothermal Carbonization for Agriculture
Feng et al. (2021) explored the application of hydrothermal carbonization aqueous products in rice paddy soil, showing improved nitrogen use efficiency and rice yield. This study illustrates the potential of utilizing chemical processes and products in agricultural practices to enhance crop production and sustainability (Feng et al., 2021).
Nanostructure Formation from Amino Acids
Koley and Pramanik (2011) developed small-sized molecules from hydrophobic amino acids, including Phenylalanine and Leucine, to generate diverse nanostructures. This research underscores the potential of amino acids in nanotechnology, particularly for the fabrication of nanoscopic structures with various applications (Koley & Pramanik, 2011).
Hydrogen Bonding with Phenyl Ring
Doi, Asano, and Yamamoto (2003) studied the hydrogen bonding between water and the phenyl ring in the structure of a dipeptide including Phenylalanine at low temperatures, demonstrating the stability and interaction energy of such bonds. This research could inform the design of peptides and proteins with specific structural or functional properties (Doi, Asano, & Yamamoto, 2003).
Future Directions
Mechanism of Action
Target of Action
H-Leu-Phe-NH2 HCl, a peptide, has been shown to have antiviral and anticancer properties . It interacts with the amino acid sequence on the virus’s outer layer, which prevents the virus from binding to cells . It also stimulates cancer cells to produce certain responses .
Mode of Action
The mode of action of this compound involves blocking the replication of viruses by interacting with the amino acid sequence on the virus’s outer layer . This interaction prevents the virus from binding to cells, thereby inhibiting its ability to infect and replicate within the host .
Biochemical Pathways
This compound affects the biochemical pathways involved in viral replication and cancer cell proliferation . By interacting with the amino acid sequence on the virus’s outer layer, it disrupts the virus’s ability to bind to cells and replicate . In terms of cancer, this compound stimulates cancer cells to produce certain responses , potentially affecting the pathways involved in cell proliferation and survival.
Result of Action
The result of this compound’s action is the inhibition of viral replication and the stimulation of certain responses in cancer cells . By preventing viruses from binding to cells, it inhibits their ability to infect and replicate within the host . In cancer cells, this compound triggers certain responses that could potentially affect cell proliferation and survival .
properties
IUPAC Name |
(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-methylpentanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2.ClH/c1-10(2)8-12(16)15(20)18-13(14(17)19)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H/t12-,13-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKTWSKQUPVUIU-QNTKWALQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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